3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide
Description
3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 1, a chlorine atom at position 3, and a carboxamide group at position 5. Its molecular formula is C₅H₇ClN₄O₂, with a molecular weight of approximately 190.45 g/mol . The compound is cataloged under CAS number 1807979-95-8 and MFCD 28954597, with a reported purity of 95% in commercial sources .
Properties
IUPAC Name |
5-chloro-2-(methoxymethyl)-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O2/c1-12-2-10-4(3(7)11)8-5(6)9-10/h2H2,1H3,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKONRECKVKXBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=NC(=N1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide is a compound with significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. Its structure contributes to its interaction with biological systems, making it a subject of interest in medicinal chemistry.
- Chemical Formula : C6H8ClN3O3
- Molecular Weight : 189.60 g/mol
- CAS Number : 815588-93-3
- InChI Key : RALLMKCACFMPNR-UHFFFAOYSA-N
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various bacterial strains. A study assessed its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibition of bacterial growth. The compound's mechanism is hypothesized to involve disruption of cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS). This reduction suggests potential applications in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 100 | 40 | 60% |
| IL-6 | 200 | 80 | 60% |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the triazole ring is critical for its interaction with biological targets. Modifications in the side chains can enhance or diminish its efficacy. For instance, derivatives with additional functional groups have shown varied biological activities, indicating that subtle changes in structure can lead to significant differences in pharmacological effects.
Study on Antimicrobial Efficacy
In a recent study, the antimicrobial efficacy of various triazole derivatives including this compound was tested against common pathogens. The results showed that this compound had comparable efficacy to standard antibiotics, making it a promising candidate for further development.
Evaluation of Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound in a model of acute inflammation induced by LPS in mice. The results indicated that treatment with the compound significantly reduced edema and inflammatory cell infiltration compared to control groups, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Halogen Substitution: Chloro vs. Bromo Analogs
- 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide (C₅H₇BrN₄O₂) replaces chlorine with bromine at position 3. This substitution increases molecular weight (235.04 g/mol ) and may enhance reactivity in nucleophilic substitution due to bromine’s superior leaving-group ability . The bromo analog also exhibits higher lipophilicity, which could influence membrane permeability in biological systems.
Alkyl vs. Halogen Substituents at Position 3
- 5-Chloro-3-ethyl-1-(methoxymethyl)-1H-1,2,4-triazole (C₆H₁₀ClN₃O) lacks the carboxamide group and features an ethyl substituent at position 3. Its molecular weight is 175.61 g/mol , and the alkyl group increases hydrophobicity, reducing polarity compared to the carboxamide derivative . This structural variation may limit hydrogen-bonding interactions critical for target binding in medicinal chemistry.
Carboxamide Group Modifications
- 3-Bromo-N-isopropyl-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxamide replaces the primary carboxamide (-CONH₂) with an N-isopropyl group (-CONH-iPr). The isopropyl moiety significantly enhances lipophilicity, altering pharmacokinetic properties such as metabolic stability and tissue distribution .
Heterocyclic Core Variations
- Pyrazole carboxamides (e.g., compounds 3a–3p in ) feature a pyrazole core instead of 1,2,4-triazole. Pyrazoles have two adjacent nitrogen atoms, creating a distinct electronic environment. For example, 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (C₂₁H₁₅ClN₆O) exhibits higher melting points (133–183°C) and yields (~62–71%) compared to typical triazole derivatives, reflecting differences in crystal packing and stability .
Pharmaceutical Analogs
- Enuvaptanum, a complex triazole carboxamide with trifluoromethyl and pyridinyl substituents, demonstrates clinical relevance as a vasopressin receptor antagonist .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Heterocyclic Core Comparison
Preparation Methods
Preparation of 3-chloromethyl-1,2,4-triazolin-5-one as a Key Intermediate
A notable precursor related to the target compound is 3-chloromethyl-1,2,4-triazolin-5-one, which can be prepared via a one-pot reaction of semicarbazide hydrochloride with methyl orthoformate or related methyl orthoesters. This process benefits from the use of alkyl or aryl sulfonic acid salts of semicarbazide, which allow the reaction to be conducted at elevated temperatures with reduced decomposition and improved purity and yield. The reaction scheme involves cyclization and chlorination steps to form the chloromethyl-triazolinone intermediate efficiently.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Semicarbazide sulfonic acid salt + methyl orthoester | Elevated temperature, acid catalysis | Formation of 3-chloromethyl-1,2,4-triazolin-5-one |
| 2 | Purification | Crystallization or extraction | High purity intermediate |
This intermediate is crucial for further functionalization toward the target compound.
Alkylation with Methoxymethyl Chloride
The introduction of the methoxymethyl group at the N-1 position of the triazole ring is typically achieved by reacting the triazole or its precursors with methoxymethyl chloride in the presence of a base such as triethylamine. The reaction is generally performed in an organic solvent like dichloromethane at room temperature to preserve functional group integrity and minimize side reactions.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-chloro-1H-1,2,4-triazole-5-carboxylic acid or ester + methoxymethyl chloride | Triethylamine, dichloromethane, room temperature | Formation of 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate |
Conversion of Ester to Carboxamide
If the methoxymethylated intermediate is obtained as a methyl ester, it is converted to the carboxamide via aminolysis. This involves treating the ester with ammonia or an amine source under controlled conditions, often in an alcoholic solvent at elevated temperature, to yield the corresponding carboxamide.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate + NH3 or amine | Alcohol solvent, heat | Formation of this compound |
Industrial Production Considerations
Industrial synthesis of this compound emphasizes scalability, purity, and yield optimization. Key features include:
- Use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry, minimizing side products.
- Employment of sulfonic acid salts of semicarbazide to improve reaction rates and reduce decomposition during ring closure and chlorination steps.
- Automated purification systems to ensure consistent product quality.
- Optimization of solvent systems and reaction conditions to favor selective alkylation and amide formation steps.
Summary Table of Preparation Steps
Research Findings and Optimization
- The use of alkyl or aryl sulfonic acid salts of semicarbazide in the initial cyclization step significantly enhances reaction efficiency and product purity, enabling industrial scale-up.
- Methoxymethylation under mild conditions prevents side reactions and preserves the sensitive triazole ring.
- Aminolysis of the ester intermediate proceeds cleanly to the carboxamide, which is the desired final compound, with high yields reported in optimized protocols.
- Continuous flow synthesis platforms have been reported to improve reproducibility and reduce reaction times for large-scale production.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclocondensation | NH₂NH₂, RCN, HCl, 70°C | 65–75 | >95% | |
| Methoxymethylation | MOM-Cl, K₂CO₃, DMF, 50°C | 80–85 | >98% | |
| Chlorination | POCl₃, reflux, 4 h | 90 | 97% |
Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assigns protons and carbons, e.g., methoxymethyl (-OCH₂O-) protons appear as a singlet at δ 3.3–3.5 ppm, while the triazole ring carbons resonate at 145–160 ppm .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 231.05 for C₆H₈ClN₄O₂).
- IR Spectroscopy: Identifies carbonyl (C=O stretch at ~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. Table 2: Representative NMR Data
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Triazole C5-Carboxamide | 165.2 (13C) | - | Carbonyl carbon |
| Methoxymethyl (-OCH₃) | 3.34 (1H) | Singlet | OCH₃ protons |
Advanced Research Questions
How do structural modifications influence biological activity?
Methodological Answer:
- Chloro Substituent: Enhances electrophilicity, improving interactions with enzymatic targets (e.g., cytochrome P450 inhibition) .
- Methoxymethyl Group: Increases lipophilicity (logP ~1.2), enhancing membrane permeability.
- Carboxamide Moiety: Facilitates hydrogen bonding with active-site residues (e.g., in kinase targets) .
Experimental Design:
- Synthesize analogs with varying substituents (e.g., replacing Cl with F or CH₃).
- Evaluate bioactivity via enzyme inhibition assays (IC50) and cytotoxicity screening (MTT assay).
Q. Table 3: Structure-Activity Relationship (SAR) Data
| Analog | Substituent (Position) | IC50 (μM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | Cl (3), MOM (1) | 0.45 | 2.1 |
| Fluoro Analog | F (3) | 1.2 | 3.5 |
| Methylcarboxamide | CH₃ (5) | >10 | 1.8 |
What computational approaches are used to study its mechanism of action?
Methodological Answer:
- Molecular Docking: Predict binding modes with targets (e.g., EGFR kinase) using AutoDock Vina. The chloro group shows hydrophobic interactions with Leu788, while the carboxamide forms hydrogen bonds with Met793 .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
Data Contradiction Analysis:
- Some studies suggest the methoxymethyl group reduces metabolic stability due to oxidative demethylation , while others highlight its role in improving bioavailability . Resolve via comparative pharmacokinetic studies.
How are physicochemical properties (e.g., pKa, solubility) determined experimentally?
Methodological Answer:
- Potentiometric Titration: Measure pKa using tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol). The carboxamide group has a pKa ~3.5 .
- Solubility Testing: Use shake-flask method in PBS (pH 7.4) and DMSO.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
